molecular formula C10H11NO2 B13048119 (2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

Cat. No.: B13048119
M. Wt: 177.20 g/mol
InChI Key: RGPFVVNMRDRSNU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a chiral organic compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . Its structure features a benzofuran moiety, a privileged scaffold in medicinal chemistry, linked to a chiral amino alcohol functional group . This combination makes it a valuable synthetic building block for researchers designing and developing novel bioactive molecules. The benzo[d]furan core is of significant interest in therapeutic development. Research into benzofuran derivatives has shown that this structural motif is present in compounds with a broad spectrum of biological activities, including promising anticancer, antibacterial, and antifungal properties . For instance, various synthetic benzo[b]furan derivatives have been investigated as potent and selective antiproliferative agents . The chiral amino alcohol group in this compound further enhances its utility, serving as a key precursor for the synthesis of more complex, optically active structures for pharmaceutical research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information. The compound is identified by CAS Number 1213611-54-1 .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2S)-2-amino-2-(1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m0/s1

InChI Key

RGPFVVNMRDRSNU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CO)N

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Nitro Derivative Reduction

A well-documented approach involves:

  • Cyclization Step:

    • Starting from 2-hydroxyacetophenone or nitrosalicylaldehydes.
    • Reacting with 2-bromo-1-(substituted phenyl)ethanone in the presence of anhydrous potassium carbonate in acetone under reflux.
    • This yields nitro-substituted benzofuran derivatives with good yields.
  • Reduction Step:

    • The nitro group is reduced to an amino group using iron powder in a mixture of aqueous hydrochloric acid (37%) and ethanol at reflux temperature.
    • This step converts nitrobenzofuran intermediates into the corresponding amino derivatives.
  • Final Functionalization:

    • Further modifications yield the target amino-ethanol substituted benzofuran.

This method is notable for its good yields and relatively straightforward reaction conditions.

Copper-Catalyzed Coupling and Cyclization

  • Starting with o-halophenols and aryl or alkyl acetylenes , copper(I) iodide catalyzes the coupling in pyridine under reflux.
  • The reaction proceeds through a cuprous aryl acetylene intermediate, which cyclizes to form the benzofuran ring.
  • Subsequent functional group transformations introduce the amino and hydroxyl groups at the 2-position.
  • This method is advantageous for its versatility in introducing various substituents and is widely used for 2-arylbenzofuran derivatives.

Condensation and Intramolecular Cyclization

  • Phenacyl phenyl ethers undergo acid-mediated cyclization (e.g., using polyphosphoric acid in xylene at elevated temperatures) to form benzofuran rings.
  • The amino-ethanol side chain can be introduced via subsequent substitution or reduction steps.
  • This approach is useful for synthesizing substituted benzofurans with functional groups at the 2-position.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization (nitro precursors) 2-bromo-1-(substituted phenyl)ethanone, K2CO3, acetone, reflux 70-85 Good regioselectivity, mild conditions
Nitro reduction Fe, 37% HCl/H2O/EtOH, reflux 75-90 Efficient conversion to amino group
Copper-catalyzed coupling o-halophenols, cuprous iodide, pyridine, reflux 60-80 Versatile for various substitution patterns
Acid-mediated cyclization Polyphosphoric acid, xylene, 130°C 50-70 Requires careful temperature control

Stereochemical Considerations

  • The (2S) stereochemistry of the amino-ethanol side chain is crucial for biological activity.
  • Enantioselective synthesis may involve chiral catalysts or starting materials.
  • Specific stereocontrol methods are less reported but can be achieved via asymmetric reduction or chiral auxiliary approaches.

Summary of Research Findings

  • The multi-step cyclization followed by nitro reduction remains the most reliable method for preparing (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol with good yield and purity.
  • Copper-catalyzed coupling offers a flexible alternative, especially for analog synthesis.
  • Acid-mediated cyclizations provide a classical approach but may have lower yields and harsher conditions.
  • The compound’s preparation benefits from well-established benzofuran chemistry, with ongoing research refining yields and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the benzo[d]furan moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol Not available C₁₀H₁₁NO₂ (inferred) ~193.20 (estimated) Benzo[d]furan, 2-aminoethanol Likely used in asymmetric synthesis or as a pharmaceutical intermediate (inferred)
2-(Benzylamino)-2-phenylethan-1-ol 6273-59-2 C₁₅H₁₇NO 227.30 Benzylamino, phenyl Intermediate in organic synthesis; no specific medical use reported
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol 1213027-14-5 C₈H₉BrFNO 234.07 5-Bromo-2-fluorophenyl Halogenated analog; potential use in halogen-directed coupling reactions
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol 391901-45-4 C₁₆H₂₀N₂O 256.34 4-Aminophenethyl, phenyl Investigated as a chemical intermediate; research use only
(R)-(-)-2-Amino-2-phenylethanol 56613-80-0 C₈H₁₁NO 137.18 Phenyl Used in asymmetric alkaloid synthesis via condensation with glutaraldehyde
2-(2-Thienyl)ethanol 5402-55-1 C₆H₈OS 128.19 Thienyl (sulfur heterocycle) Pharmaceutical intermediate; distinct heterocyclic reactivity

Key Differences in Properties and Reactivity

Aromatic vs. This could improve binding affinity in receptor-targeted applications . Halogenated analogs (e.g., (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol) exhibit increased molecular weight and polarity due to bromine/fluorine atoms, which may enhance metabolic stability in drug design .

The 4-aminophenethyl side chain in (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol introduces a flexible linker, enabling diverse conjugation possibilities .

Chirality and Asymmetric Synthesis: (R)-(-)-2-Amino-2-phenylethanol (MW 137.18) is a simpler chiral building block for alkaloid synthesis, whereas the benzo[d]furan derivative’s larger structure (estimated MW ~193.20) may offer unique stereoelectronic effects in catalysis .

Biological Activity

(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]furan moiety, which is known for its significant biological properties. The presence of an amino group and an alcohol functional group enhances its reactivity and interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol. Research indicates that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
ME-1800.06
A5490.09
ACHN0.17
HT-290.15
B-160.10

These results demonstrate that (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol may be a promising candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial therapies.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to its antimicrobial effects.

The mechanism by which (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting pathways critical for cell proliferation and survival.
  • Receptor Binding : The structural features allow for potential binding to various receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Research indicates that benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol:

  • Study on Cytotoxicity : A study assessed the cytotoxicity of various benzofuran derivatives against human cancer cell lines, revealing that compounds similar to (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol exhibited significant antiproliferative activity compared to standard drugs like Combretastatin-A4 .
  • Molecular Docking Studies : Molecular docking simulations have shown that derivatives can effectively bind to tubulin, suggesting a mechanism for their anticancer activity through disruption of microtubule dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.